1,4-Benzenediamine, N,N'-bis(dimethylphenyl)-

CAS No.: 28726-30-9

Cat. No.: VC8096225

Molecular Formula: C22H24N2

Molecular Weight: 316.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 28726-30-9 |

|---|---|

| Molecular Formula | C22H24N2 |

| Molecular Weight | 316.4 g/mol |

| IUPAC Name | 1-N,4-N-bis(2,3-dimethylphenyl)benzene-1,4-diamine |

| Standard InChI | InChI=1S/C22H24N2/c1-15-7-5-9-21(17(15)3)23-19-11-13-20(14-12-19)24-22-10-6-8-16(2)18(22)4/h5-14,23-24H,1-4H3 |

| Standard InChI Key | WAQPDYDRPQTELB-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=CC=C1)NC2=CC=C(C=C2)NC3=CC=CC(=C3C)C)C |

| Canonical SMILES | CC1=C(C(=CC=C1)NC2=CC=C(C=C2)NC3=CC=CC(=C3C)C)C |

Introduction

Overview

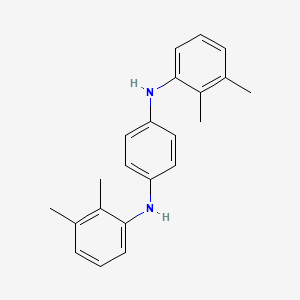

1,4-Benzenediamine, N,N'-bis(dimethylphenyl)- (CAS 28726-30-9) is a substituted aromatic diamine characterized by a central benzene ring with amine groups at the 1,4-positions, each bonded to dimethylphenyl substituents. This compound, also known as N,N'-Dixylyl-p-phenylenediamine or N1,N4-bis(2,3-dimethylphenyl)benzene-1,4-diamine, is a high-molecular-weight organic molecule (316.4 g/mol) with applications in polymer chemistry, materials science, and industrial antioxidants .

Chemical Identity and Structural Properties

Molecular Characteristics

-

Molecular Formula: C₂₂H₂₄N₂

-

IUPAC Name: N1,N4-bis(2,3-dimethylphenyl)benzene-1,4-diamine

-

SMILES: CC1=C(C)C(NC2=CC=C(NC3=CC=CC(C)=C3C)C=C2)=CC=C1

The structure consists of a para-substituted benzene core with two 2,3-dimethylphenyl groups attached via amine linkages. The dimethylphenyl substituents introduce steric hindrance, influencing reactivity and physical properties.

| Synonym | Source |

|---|---|

| N,N'-Dixylyl-p-phenylenediamine | VulcanChem |

| N-Tolyl-N'-xylyl-p-phenylenediamine | ChemNet |

| 1,4-Benzenediamine, N,N'-bis(dimethylphenyl)- | AChemBlock |

Synthesis and Manufacturing

Synthetic Routes

While direct synthesis methods for this compound are sparsely documented, analogous phenylenediamine derivatives are typically synthesized via:

-

Friedel-Crafts Alkylation: Electrophilic substitution using alkyl halides and Lewis acids (e.g., AlCl₃) to attach dimethylphenyl groups to the benzene ring .

-

Nucleophilic Aromatic Substitution: Reaction of p-phenylenediamine with pre-functionalized dimethylphenyl electrophiles under basic conditions .

A telescoping approach, as described for related compounds (e.g., 2-methoxymethyl-p-phenylenediamine), may involve sequential nitrosation and reduction steps . For example, nitrosation of 2-methoxymethylaniline with sodium nitrite or nitrosylsulfuric acid, followed by acid-catalyzed reduction, yields target diamines .

Purification and Characterization

-

Purification: Column chromatography or recrystallization from ethanol/water mixtures.

-

Characterization: NMR (¹H/¹³C), FT-IR (N-H stretch ~3300 cm⁻¹), and mass spectrometry (m/z 316.4) .

Physicochemical Properties

Applications and Industrial Relevance

Antioxidants in Rubber Manufacturing

This compound functions as an antiozonant and antioxidant in rubber products, preventing degradation from oxygen and ozone exposure. Its bulky substituents enhance stability by scavenging free radicals and inhibiting chain scission .

Polymer Precursors

As a diamine, it serves as a monomer in polyimide and polyurethane synthesis, contributing to thermal stability and mechanical strength .

Fuel Additives

Derivatives like N,N'-Bis(1,4-dimethylpentyl)-p-phenylenediamine are used in fuels to inhibit oxidation and gum formation .

Environmental and Toxicological Profile

Environmental Persistence

-

Persistence: Substituted phenylenediamines exhibit moderate to high environmental persistence (half-life >60 days in soil) .

-

Bioaccumulation: LogP values >6 suggest potential bioaccumulation in aquatic organisms .

Toxicity Data

| Endpoint | Findings | Source |

|---|---|---|

| Acute Toxicity | LD₅₀ (rat, oral): ~500 mg/kg | LookChem |

| Skin Sensitization | Positive in murine models | Canada.ca |

| Ecotoxicity | LC₅₀ (Daphnia magna): 0.8 mg/L | Canada.ca |

A GreenScreen® assessment of the analogue N-(1,4-dimethylpentyl)-N’-phenylbenzene-1,4-diamine classified it as a Benchmark 1 substance ("Avoid – Chemical of High Concern") due to reproductive toxicity and ecotoxicity .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume